Methyl 2-(1-methylpiperidin-4-ylidene)acetate
Overview
Description
Methyl 2-(1-methylpiperidin-4-ylidene)acetate is a chemical compound that belongs to the class of piperidine derivatives. It is a yellowish liquid with a molecular formula of C11H19NO2 and a molecular weight of 197.28 g/mol. This compound has gained significant attention in the scientific community due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-methylpiperidin-4-ylidene)acetate typically involves the reaction of piperidine derivatives with methyl acetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-methylpiperidin-4-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
Methyl 2-(1-methylpiperidin-4-ylidene)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biological targets.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-(1-methylpiperidin-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-(1-methylpiperidin-4-ylidene)acetate can be compared with other similar compounds, such as:
Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate: Another piperidine derivative with similar chemical properties but different substituents.
Methyl 2-(1-ethylpiperidin-4-ylidene)acetate: A compound with an ethyl group instead of a methyl group, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a variety of applications in research and industry.
Properties
IUPAC Name |
methyl 2-(1-methylpiperidin-4-ylidene)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-10-5-3-8(4-6-10)7-9(11)12-2/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFUSEORPMHJFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC(=O)OC)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609345 | |
Record name | Methyl (1-methylpiperidin-4-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154594-25-9 | |
Record name | Methyl (1-methylpiperidin-4-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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